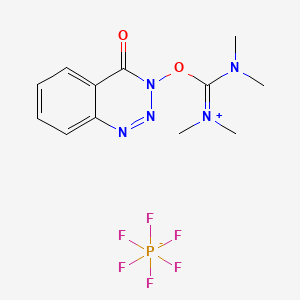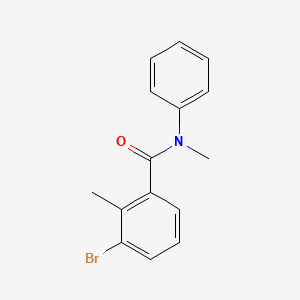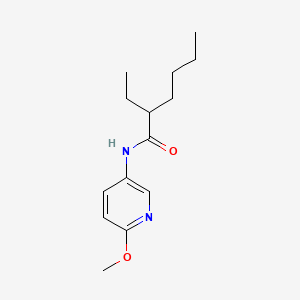![molecular formula (C41H53FO4S4)n B1180630 Poly{4,8-bis[(2-éthylhexyl)oxy]benzo[1,2-b :4,5-b /']dithiophène-2,6-diyl-alt-3-fluoro-2-[(2-éthylhe CAS No. 1266549-31-8](/img/no-structure.png)
Poly{4,8-bis[(2-éthylhexyl)oxy]benzo[1,2-b :4,5-b /']dithiophène-2,6-diyl-alt-3-fluoro-2-[(2-éthylhe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)oxy]thiophene} is a conjugated polymer that has garnered attention for its promising applications in organic photovoltaics (OPVs) and other organic electronics due to its excellent electronic properties, including high charge carrier mobility and the ability to absorb a wide range of the solar spectrum.
Synthesis Analysis
The synthesis of this polymer often involves palladium-catalyzed Stille coupling reactions, which enable the formation of the conjugated backbone by linking monomers containing benzo[1,2-b:4,5-b']dithiophene and thiophene units. This method is favored for its ability to produce polymers with high molecular weights and controlled structural regularity, crucial for optimizing the material's electronic properties (He et al., 2010).
Molecular Structure Analysis
The molecular structure of this polymer is characterized by a donor-acceptor (D-A) configuration, where the benzo[1,2-b:4,5-b']dithiophene units act as the electron-rich donor and the fluorinated thiophene units serve as the electron-deficient acceptor. This D-A structure is responsible for the material's low bandgap, enabling the absorption of a broad spectrum of sunlight. The presence of 2-ethylhexyl side chains enhances the solubility and processability of the polymer (Kim et al., 2014).
Chemical Reactions and Properties
Chemically, this polymer is stable under various conditions, but its electronic properties can be tuned via the substitution pattern on the benzo[1,2-b:4,5-b']dithiophene and thiophene units. Chemical doping can be employed to further enhance its conductivity and overall performance in electronic devices.
Physical Properties Analysis
The physical properties, including thermal stability and mechanical strength, are significantly influenced by the polymer's molecular weight and structural regularity. High thermal stability is observed, with decomposition temperatures well above typical processing temperatures, making it suitable for use in electronic devices that require long-term stability.
Chemical Properties Analysis
Electrochemically, the polymer exhibits high hole mobility and good electronic conductivity, essential for its application in OPVs. The introduction of fluorinated groups into the polymer backbone lowers the highest occupied molecular orbital (HOMO) levels, resulting in increased open-circuit voltages in solar cells (Chung et al., 2014).
Applications De Recherche Scientifique
Cellules Solaires Polymère (CSP)
PTB7 est largement utilisé dans la fabrication de cellules solaires polymère. Les couches actives de PTB7 combinées à l'ester méthylique de l'acide [6,6]-phényl-C71-butyrique (PC71BM) présentent des améliorations significatives des paramètres photovoltaïques tels que le facteur de remplissage, la densité de courant de court-circuit et l'efficacité de conversion de puissance lorsqu'elles sont traitées avec des mélanges de solvants et des additifs comme le 1,8-diiodo-octane (DIO) {svg_1}. Les améliorations des performances sont attribuées à l'amélioration de l'absorption et à l'amélioration du transport des porteurs de charge.
Conversion d'énergie thermoélectrique
Les propriétés thermoélectriques de PTB7 ont été étudiées pour leur potentiel en matière de conversion d'énergie. La conductivité électrique et le coefficient de Seebeck des échantillons de PTB7 peuvent être améliorés en manipulant le solvant dans lequel le polymère est traité. Cela a des implications pour la production d'énergie à partir de la chaleur perdue et les applications de refroidissement {svg_2}.
Transistors organiques à film mince (TOFT)
PTB7 peut être utilisé comme molécule donneur dans la fabrication de transistors organiques à film mince. Ses propriétés de bande interdite conjuguées push-pull le rendent adapté à une utilisation dans les TOFT, qui sont des composants essentiels de l'électronique flexible {svg_3}.
Réglage de l'oxydation du sulfure
La recherche a exploré le réglage de l'oxydation du sulfure dans les dérivés de PTB7 pour construire une série de copolymères accepteurs doubles à base de sulfone. Ces copolymères ont le potentiel de remplacer les copolymères traditionnels de type D-A et les homopolymères de type A-A dans les applications électroniques {svg_4}.
Couches de transport de trous (HTL) dans les cellules solaires inversées
PTB7 a été intégré à la poly(3,4-éthylènedioxythiophène)poly(sulfonate de styrène) (PEDOTPSS) pour développer : PTB7 a été intégré à la poly(3,4-éthylènedioxythiophène):poly(sulfonate de styrène) (PEDOT:PSS) pour développer des couches de transport de trous pour les cellules solaires inversées. Cette combinaison vise à améliorer l'efficacité et la stabilité des cellules solaires {svg_5}.
Contrôle morphologique dans les couches actives
L'ajout d'additifs de solvant pendant la préparation des couches actives PTB7:PC71BM peut induire des changements structurels et morphologiques. Ces changements sont cruciaux pour les performances des CSP, car ils peuvent conduire à une amélioration de l'absorption et à un meilleur transport des porteurs de charge {svg_6}.
Mécanisme D'action
Target of Action
PTB7 is a semiconducting polymer primarily used in organic photovoltaics . It acts as an electron donor , forming a nanocomposite with fullerenes .
Mode of Action
PTB7 interacts with its targets through π-π conjugation , a form of electron interaction . This interaction allows PTB7 to form a nanocomposite with fullerenes, enhancing its electron-donating properties .
Biochemical Pathways
The primary pathway affected by PTB7 is the electron transport chain in organic photovoltaics . By acting as an electron donor, PTB7 facilitates the movement of electrons, which is crucial for the conversion of light energy into electrical energy .
Result of Action
The result of PTB7’s action is the efficient conversion of light energy into electrical energy in organic photovoltaics . Devices using PTB7 have achieved a power conversion efficiency (PCE) as high as 8.32% .
Action Environment
The performance of PTB7 can be influenced by environmental factors such as the concentration of PTB7 and the type of solvent used . For instance, the use of different concentrations of PTB7 in the fabrication of organic light-emitting diodes (OLEDs) has been shown to impact device performance .
Analyse Biochimique
Biochemical Properties
Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} plays a significant role in biochemical reactions, particularly in the field of organic photovoltaics. It interacts with fullerenes to form nanocomposites that enhance light absorption and electron mobility . The polymer’s interaction with fullerenes is characterized by strong π-π stacking interactions, which facilitate efficient charge transfer and separation .
Cellular Effects
Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} influences various cellular processes, particularly in the context of photovoltaic applications. It enhances the performance of polymeric solar cells by increasing light absorption and improving electron mobility
Molecular Mechanism
The molecular mechanism of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} involves its role as an electron donor in organic photovoltaics. It forms nanocomposites with fullerenes, which exhibit strong π-π conjugation and narrow optical band gaps . These interactions facilitate efficient charge transfer and separation, leading to enhanced photovoltaic performance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} have been observed to change over time. The polymer is prone to degradation in ambient conditions, which can affect its stability and long-term performance . Studies have shown that the polymer’s stability can be improved by optimizing its formulation and storage conditions .
Dosage Effects in Animal Models
The effects of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} in animal models have not been extensively studied. It is known that the polymer’s performance in photovoltaic applications can vary with different dosages. High doses of the polymer can lead to aggregation and phase separation, which can negatively impact its performance .
Metabolic Pathways
Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} is involved in metabolic pathways related to its role in organic photovoltaics. It interacts with fullerenes to form nanocomposites that enhance light absorption and electron mobility
Transport and Distribution
Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} is transported and distributed within cells and tissues primarily through its interactions with fullerenes . These interactions facilitate the polymer’s localization and accumulation in specific cellular compartments, enhancing its performance in photovoltaic applications .
Subcellular Localization
The subcellular localization of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} is influenced by its interactions with fullerenes and other biomolecules . These interactions direct the polymer to specific compartments or organelles, where it can exert its effects on cellular function and photovoltaic performance .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b :4,5-b /']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhe] can be achieved through a series of reactions involving the polymerization of monomers.", "Starting Materials": [ "4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl chloride", "3-fluoro-2-(2-ethylhexyl)thiophene", "Sodium hydride", "Tetrahydrofuran", "Chloroform", "Methanol", "Triethylamine", "Bromine" ], "Reaction": [ "The synthesis begins with the preparation of the monomers by reacting 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl chloride with 3-fluoro-2-(2-ethylhexyl)thiophene in the presence of sodium hydride as a base and tetrahydrofuran as a solvent.", "The resulting monomers are then subjected to a polymerization reaction by dissolving them in chloroform and adding triethylamine as a catalyst.", "The reaction mixture is stirred at room temperature for several hours to allow for polymerization to occur.", "The resulting polymer is then purified by precipitation in methanol and dried under vacuum.", "The final step involves the incorporation of bromine atoms into the polymer backbone to enhance the electron-accepting properties of the material. This is achieved by treating the polymer with a solution of bromine in chloroform." ] } | |
Numéro CAS |
1266549-31-8 |
Formule moléculaire |
(C41H53FO4S4)n |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






